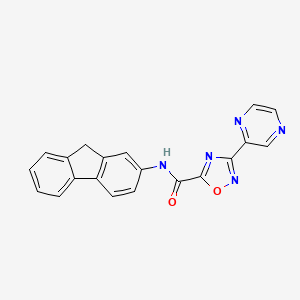

![molecular formula C22H15ClN2O3 B2448130 [2-氧代-2-(2-苯基-1H-吲哚-3-基)乙基] 6-氯吡啶-3-羧酸盐 CAS No. 878959-75-2](/img/structure/B2448130.png)

[2-氧代-2-(2-苯基-1H-吲哚-3-基)乙基] 6-氯吡啶-3-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are part of many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

Indole derivatives are synthesized for various pharmacological activities . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .

Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Chemical Reactions Analysis

Indole derivatives are prepared and reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Physical And Chemical Properties Analysis

Physically, indoles are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

科学研究应用

化学合成及衍生物

- 膦催化的四氢吡啶环化:该化合物与通过膦催化的环化合成的乙基 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸盐密切相关,该反应提供了优异的产率和完全的区域选择性 (Zhu, Lan, & Kwon, 2003)。

- 苯基烷基环氧羧酸衍生物的合成:该化合物与 2-(苯基烷基)环氧-2-羧酸的合成有关,表明在合成具有显着降血糖活性的化合物中具有潜在应用 (Eistetter & Wolf, 1982)。

- 与亲核试剂的反应:与主题化合物密切相关的乙基 6-烷基(苯基)-2-甲基-4-(氯甲基)吡啶-3-羧酸盐与 O- 和 N-亲核试剂反应形成衍生物,如 1,2-二氢-3H-吡咯并[3,4-c]吡啶-3-酮,表明化学转化的范围很广 (Gadzhili et al., 2015)。

生物活性及应用

- 抗菌筛选:乙基 6-氧代-3-苯基-1,6-二氢吡喃并[3,2-e]吲哚-2-羧酸盐等衍生物表现出显着的抗菌活性,表明在抗菌治疗中具有潜在用途 (Mir & Mulwad, 2009)。

- 抗疟疾活性:结构相似的乙基 5-苯基-6-氧杂-1-氮杂双环[3.1.0]己烷-2-羧酸盐衍生物已被评估其抗疟疾活性,表明该化合物在抗疟疾研究中的潜力 (Ningsanont et al., 2003)。

- 椭圆奎宁的合成:该化合物可用作癌症研究中重要化合物椭圆奎宁合成的中间体 (Ramkumar & Nagarajan, 2014)。

作用机制

未来方向

属性

IUPAC Name |

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-19-11-10-15(12-24-19)22(27)28-13-18(26)20-16-8-4-5-9-17(16)25-21(20)14-6-2-1-3-7-14/h1-12,25H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPCRLXIXGAWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CN=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)

![2-[[Cyclopentyl-[(3,4,5-trimethoxyphenyl)methyl]-carbamothioyl]amino]acetic acid](/img/structure/B2448053.png)

![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2448059.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2448065.png)